methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate
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Overview
Description
METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE is a complex organic compound that belongs to the class of dihydroisoquinolinones. This compound is characterized by its unique structure, which includes a dihydroisoquinolinone core, a formamido group, and a propanoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE typically involves the following steps:
N-Alkylation of 3,4-Dihydroisoquinolinone: This step involves the alkylation of 3,4-dihydroisoquinolinone derivatives to introduce the necessary substituents at the 3-position.
Oxidation of Iminium Salts: The resulting iminium salts from the N-alkylation step are then oxidized to form the desired dihydroisoquinolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s functional groups .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone Derivatives: These compounds share the dihydroisoquinolinone core and exhibit similar biological activities.
N-Alkylated Dihydroisoquinolinones: These compounds have similar synthetic routes and chemical properties.
Uniqueness
METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formamido and propanoate ester groups differentiate it from other dihydroisoquinolinone derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H14N2O4 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 3-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C14H14N2O4/c1-20-12(17)6-7-15-14(19)11-8-16-13(18)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3,(H,15,19)(H,16,18) |
InChI Key |
TYBXWOMKNXZKHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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